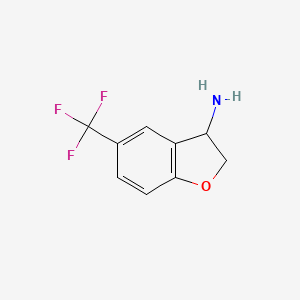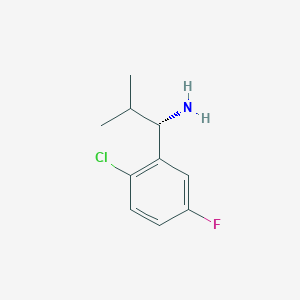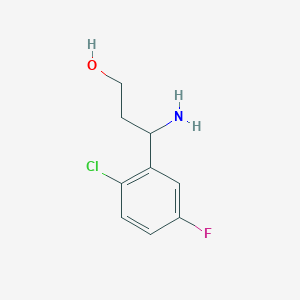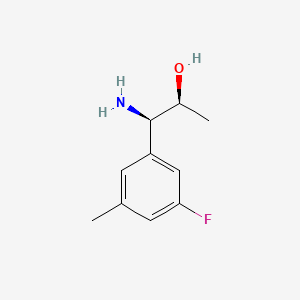
5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is an organic compound that features a trifluoromethyl group (-CF₃) attached to a benzofuran ringThe trifluoromethyl group is known for its high electronegativity and ability to influence the biological activity of molecules, making it a valuable functional group in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzofuran, reacts with a trifluoromethylating agent like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for precise control of reaction conditions and efficient production of the desired product. This method can be optimized to avoid issues like precipitation and ensure high yields .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine (Prozac): An antidepressant containing a trifluoromethyl group.
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylated Phenols and Anilines: Compounds with similar trifluoromethyl groups used in various applications.
Uniqueness
5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific structure, which combines the trifluoromethyl group with the benzofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-3,7H,4,13H2 |
InChI Key |
IWDYFMAZOKVBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)

![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)





![6-Propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13042152.png)


